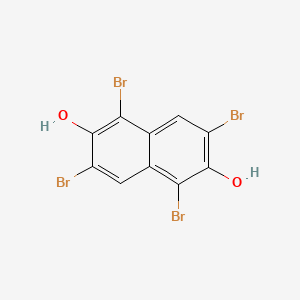

1,3,5,7-Tetrabromo-2,6-naphthalenediol

描述

BenchChem offers high-quality 1,3,5,7-Tetrabromo-2,6-naphthalenediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5,7-Tetrabromo-2,6-naphthalenediol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C10H4Br4O2 |

|---|---|

分子量 |

475.75 g/mol |

IUPAC 名称 |

1,3,5,7-tetrabromonaphthalene-2,6-diol |

InChI |

InChI=1S/C10H4Br4O2/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2,15-16H |

InChI 键 |

ZQPBPAPLDFPASW-UHFFFAOYSA-N |

规范 SMILES |

C1=C2C(=C(C(=C1Br)O)Br)C=C(C(=C2Br)O)Br |

产品来源 |

United States |

Thermodynamic Stability and Melting Point Dynamics of Tetrabrominated Naphthalenediols: A Technical Guide

Executive Overview

Tetrabrominated naphthalenediols (TBNDs) represent a critical class of highly functionalized aromatic intermediates. They are pivotal in the synthesis of advanced organic electronic materials, such as core-substituted naphthalene diimides (NDIs), and complex naphthoquinones[1]. The thermodynamic stability and macroscopic melting points of these compounds are not arbitrary; they are strictly dictated by a delicate balance of intermolecular forces (hydrogen and halogen bonding) and intramolecular steric strains (peri-interactions). This whitepaper provides an in-depth mechanistic analysis of these properties, supported by self-validating experimental protocols.

Structural Chemistry & Regioselectivity

The regioselectivity of electrophilic bromination on the naphthalene core is governed by kinetic control and intermediate stability. Electrophilic attack at the α-positions (1, 4, 5, 8) generates a Wheland intermediate stabilized by seven resonance structures, four of which maintain the full aromaticity of the adjacent ring[1]. In contrast, β-attack (positions 2, 3, 6, 7) only yields six resonance structures, with only two preserving aromaticity[1]. Consequently, the formation of tetrabrominated diols inherently favors α-substitution unless directed otherwise by existing substituents.

Fig 1: Synthetic pathways and downstream functionalization of tetrabrominated naphthalenediols.

Thermodynamic Stability: Mechanistic Drivers

Once synthesized, the thermodynamic stability and melting point of TBNDs are dictated by three competing physicochemical forces:

-

Intermolecular Hydrogen Bonding: The diol functionality creates a robust, highly directional hydrogen-bonded network that significantly increases lattice energy.

-

Halogen Bonding: The highly polarizable bromine atoms engage in intermolecular Br···Br interactions, further rigidifying the crystal structure.

-

Peri-Steric Repulsion (The Destabilizing Factor): The spatial proximity of the 1,8 and 4,5 positions on the naphthalene ring (~2.4 Å) creates severe van der Waals repulsion if both are substituted.

For example, in 2,4,6,8-tetrabromo-1,5-naphthalenediol , the hydroxyl groups at the 1,5-positions are peri to the bromine atoms at the 8,4-positions. This steric clash forces the hydroxyl groups out of the aromatic plane, disrupting optimal hydrogen bonding and destabilizing the crystal lattice. Conversely, 1,3,5,7-tetrabromo-2,6-naphthalenediol avoids this severe peri-interaction, allowing for a planar conformation and optimal symmetric packing.

Fig 2: Competing thermodynamic forces dictating the melting point of brominated naphthalenediols.

Melting Point Dynamics & Crystallographic Packing

The macroscopic manifestation of these microscopic forces is most evident in the melting points of the respective isomers. A highly symmetric, planar molecule will pack more efficiently, requiring higher thermal energy to disrupt the solid state.

Quantitative Thermal Data of Brominated Naphthalenediols

| Compound | CAS Number | Melting Point (°C) | Crystal Morphology | Structural & Thermodynamic Notes |

| 1,3,5,7-Tetrabromo-2,6-naphthalenediol | 133546-43-7[2] | 279–282[3] | Colorless needles[3] | High lattice energy due to symmetric, planar H-bonding network. |

| 2,4,6,8-Tetrabromo-1,5-naphthalenediol | N/A | 220–223[3] | Yellowish white plates[3] | Lower stability due to 1,8-peri-steric repulsion disrupting planarity. |

| 2,5,8-Tribromo-1,4-dihydronaphthalene-1,4-diol | N/A | 129–131[4] | Crystalline solid[4] | Reduced aromaticity (dihydro core) significantly lowers lattice energy. |

| 2,6-Dibromonaphthalene (Reference) | 13720-06-4[5] | 163–166[5] | Light brown plates[5] | Baseline stability without the synergistic effect of diol H-bonding. |

Standardized Experimental Protocols

To ensure high-fidelity reproducibility, the following protocol details the synthesis and thermal validation of 1,3,5,7-tetrabromo-2,6-naphthalenediol.

Protocol: Synthesis and Validation of 1,3,5,7-Tetrabromo-2,6-naphthalenediol

Rationale: Glacial acetic acid is selected as the solvent because its polar protic nature stabilizes the cationic Wheland intermediate during electrophilic aromatic substitution, while also providing sufficient solubility for the diol precursor at elevated temperatures.

-

Step 1: Initiation. Dissolve 2,6-naphthalenediol (9.1 g, 57 mmol) in 400 mL of glacial acetic acid under continuous magnetic stirring[3].

-

Step 2: Bromination. Slowly add bromine (12 mL, 233 mmol, ~4.1 molar equivalents) dropwise to the solution[3]. The slight excess compensates for evaporative losses and provides the chemical potential required to drive the reaction to complete tetra-substitution, overcoming the deactivating effect of the initial bromine additions.

-

Step 3: Thermal Activation. Reflux the mixture for exactly 2 hours[3]. The thermal energy is critical to overcome the activation barrier of the final bromination steps on the highly electron-withdrawn ring.

-

Step 4: Quenching & Isolation. Allow the mixture to cool to room temperature, then pour it into distilled water. The sudden shift in solvent polarity forces the hydrophobic tetrabrominated product to precipitate out of solution[3].

-

Step 5: Purification. Filter the precipitate under vacuum and wash extensively with cold acetone to remove unreacted bromine and lower-order brominated byproducts[3].

Self-Validation System:

-

Thermal Validation: Conduct Differential Scanning Calorimetry (DSC) or use a calibrated capillary melting point apparatus. A sharp melting endotherm at 279–282 °C confirms the purity and correct isomeric form of 1,3,5,7-tetrabromo-2,6-naphthalenediol[3]. A depressed or broadened melting range indicates incomplete bromination or isomeric contamination.

-

Spectroscopic Validation: Analyze the product via ¹H NMR in CD₃OD. The spectrum must show the complete absence of aromatic protons, confirming that all available reactive sites on the naphthalene core have been successfully substituted.

Conclusion

The thermodynamic stability of tetrabrominated naphthalenediols is not solely a function of molecular weight, but a complex interplay of spatial geometry and intermolecular forces. By understanding the causality between peri-steric hindrance and crystal lattice energy, researchers can rationally select specific TBND isomers—such as the highly stable 1,3,5,7-tetrabromo-2,6-naphthalenediol—as robust precursors for the synthesis of next-generation organic semiconductors and functionalized naphthoquinones.

References

1.[4] Title: Functionalization of naphthalene: a novel synthetic route to brominated naphthoquinones Source: semanticscholar.org URL:

2.[5] Title: 2,6-DIBROMONAPHTHALENE | 13720-06-4 Source: chemicalbook.com URL:

3.[3] Title: Bull. Chem. Soc. Jpn., 64, 68–73 (1991) Source: oup.com URL:

4.[1] Title: 1,4,5,8-Tetrabromonaphthalene | 6596-45-8 Source: benchchem.com URL:

5.[2] Title: 133546-43-7 | CAS DataBase Source: chemicalbook.com URL:

Sources

Mechanistic Dynamics and Protocols for the Electrophilic Aromatic Bromination of 2,6-Naphthalenediol

Abstract

The functionalization of naphthalene derivatives is a cornerstone of advanced organic synthesis, particularly in the development of small-molecule semiconductors, organic electronics, and specialized polymeric materials. 2,6-Naphthalenediol is a highly electron-rich aromatic system that serves as a critical precursor. Its regioselective bromination yields valuable cross-coupling building blocks, most notably 1,5-dibromo-2,6-naphthalenediol. This technical guide provides an in-depth mechanistic analysis of this electrophilic aromatic substitution (EAS), detailing the causality behind regioselectivity, solvent effects, and self-validating experimental protocols.

Mechanistic Principles of Regioselective Bromination

The bromination of 2,6-naphthalenediol is governed by the strong electron-donating nature of its hydroxyl (-OH) groups via resonance (+M effect), which highly activates the naphthalene core toward electrophilic attack.

Alpha (α) vs. Beta (β) Regioselectivity: In naphthalene systems, electrophilic attack at the α-positions (C1, C4, C5, C8) is kinetically favored over the β-positions (C3, C7). For 2,6-naphthalenediol:

-

The C2-OH directs electrophiles to the ortho positions: C1 (α) and C3 (β) .

-

The C6-OH directs electrophiles to the ortho positions: C5 (α) and C7 (β) .

When an electrophile (Br⁺) attacks the α-positions (C1 and C5), it generates a Wheland intermediate (σ-complex) where the positive charge is effectively delocalized across the substituted ring while preserving the complete aromatic sextet of the adjacent ring. Conversely, attack at the β-positions disrupts the aromaticity of both rings to achieve equivalent delocalization.

Consequently, stoichiometric bromination at low to ambient temperatures strictly prefers the 1,5-positions, selectively yielding 1,5-dibromo-2,6-naphthalenediol [1]. Under forcing conditions with excess bromine and thermal energy, the reaction proceeds to the thermodynamically driven 1,3,5,7-tetrabromo-2,6-naphthalenediol[1].

Mechanistic pathway of the electrophilic aromatic bromination of 2,6-naphthalenediol.

Causality in Reaction Parameters: Solvent and Temperature

Successful isolation of the kinetically favored 1,5-dibromo isomer relies heavily on controlling the reaction environment:

-

Solvent Selection (Glacial Acetic Acid): Acetic acid is the optimal polar protic solvent for this transformation. It stabilizes the polar transition state of the EAS reaction and hydrogen-bonds with the substrate's hydroxyl groups. Crucially, it moderates the reactivity of the free bromine, preventing the uncontrolled radical halogenation pathways that often plague non-polar solvent systems.

-

Exotherm Control: The bromination of highly activated naphthols is violently exothermic. Dropwise addition of bromine at 0–5 °C prevents localized thermal spikes. If the temperature is allowed to rise uncontrolled, the activation barrier for β-substitution is overcome, driving the reaction toward an inseparable mixture of tri- and tetra-brominated species.

Quantitative Data: Reaction Conditions and Regioselectivity

The following table summarizes the causal relationship between reagent stoichiometry, thermal conditions, and the resulting regioselectivity.

| Reagent System | Equivalents of Br₂ | Temperature | Major Product | Typical Yield |

| Br₂ / Glacial AcOH | 2.05 eq | 0 °C → 20 °C | 1,5-Dibromo-2,6-naphthalenediol | 85–90% |

| NBS / DMF | 2.10 eq | 0 °C → 25 °C | 1,5-Dibromo-2,6-naphthalenediol | 80–88% |

| Br₂ / Glacial AcOH | > 4.00 eq | Reflux (~118 °C) | 1,3,5,7-Tetrabromo-2,6-naphthalenediol | > 85% |

Self-Validating Experimental Protocols

The following workflow describes the precise methodology for synthesizing 1,5-dibromo-2,6-naphthalenediol, engineered with in-process controls (IPCs) to ensure a self-validating system.

Self-validating experimental workflow for synthesizing 1,5-dibromo-2,6-naphthalenediol.

Protocol A: Synthesis of 1,5-Dibromo-2,6-naphthalenediol

-

Substrate Dissolution: Suspend 2,6-naphthalenediol (1.0 eq) in glacial acetic acid (approx. 10 volumes). Causality: Complete dissolution ensures homogeneous reactivity, preventing localized concentration spikes that lead to over-bromination.

-

Halogenation: Cool the solution to 0–5 °C using an ice-water bath. Add a solution of Br₂ (2.05 eq) in glacial acetic acid dropwise over 30–60 minutes.

-

Self-Validation Check: The reaction mixture will initially turn deep red/orange upon each drop, which rapidly fades as the Br₂ is consumed by the highly reactive α-positions. The persistence of a faint orange tint indicates the stoichiometric endpoint of the reaction.

-

-

Maturation: Remove the ice bath, allow the mixture to warm to 20 °C, and stir for 2 hours.

-

Quenching: Pour the mixture into vigorously stirred ice-water containing 1% sodium metabisulfite (Na₂S₂O₅).

-

Causality: Na₂S₂O₅ acts as a reducing agent, instantly converting any unreacted, highly oxidative Br₂ into benign bromide ions (Br⁻). This halts the reaction precisely and prevents oxidative degradation of the electron-rich product during isolation.

-

-

Isolation: Filter the resulting precipitate under vacuum. Wash thoroughly with distilled water to remove residual acetic acid. Recrystallize the crude solid from dioxane to yield colorless prisms [1].

Protocol B: Synthesis of 1,3,5,7-Tetrabromo-2,6-naphthalenediol

To push the reaction to the thermodynamically stable tetrabromo derivative, dissolve 2,6-naphthalenediol (1.0 eq) in glacial acetic acid, add an excess of Br₂ (>4.0 eq) at room temperature, and heat the mixture to reflux (approx. 118 °C) for 2 hours[1]. Causality: The elevated thermal energy overcomes the higher activation barrier required for electrophilic substitution at the sterically and electronically less favored β-positions (C3, C7).

Analytical Characterization & Structural Validation

To validate the success of Protocol A, researchers must rely on specific analytical markers that confirm the regiochemistry of the product.

Nuclear Magnetic Resonance (¹H NMR): Because 1,5-dibromo-2,6-naphthalenediol possesses a highly symmetric structure (C₂ₕ point group), its ¹H NMR spectrum in CD₃OD is remarkably simple and diagnostic. The protons at C3/C7 are equivalent, as are the protons at C4/C8. Because these protons are adjacent to one another on the aromatic ring, they couple to form two distinct doublets.

-

Expected Data: δ = 7.22 ppm (2H, d, J = 9 Hz) and 8.00 ppm (2H, d, J = 9 Hz)[1].

-

Validation: The J = 9 Hz coupling constant is the hallmark of ortho-coupling in an aromatic system, definitively proving that the C3 and C4 positions (and symmetrically C7 and C8) remain unsubstituted, confirming that bromination occurred exclusively at C1 and C5.

Thermal Analysis: The purified 1,5-dibromo-2,6-naphthalenediol exhibits a sharp melting point of 209–213 °C [1][2]. Depressions in this melting point indicate contamination by either unreacted starting material or over-brominated byproducts.

Conclusion

The electrophilic aromatic bromination of 2,6-naphthalenediol is a masterclass in exploiting electronic activation and regiochemical control. By understanding the stabilization of the Wheland intermediate at the α-positions and strictly controlling the thermodynamics of the reaction environment (solvent polarity, temperature, and stoichiometry), scientists can reliably synthesize high-purity 1,5-dibromo-2,6-naphthalenediol. These protocols serve as robust, self-validating systems essential for downstream applications in materials science and drug development.

References

-

Title: Preparation of Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole and Related Compounds (Bull. Chem. Soc. Jpn., 64, 68–73) Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL: [Link]

-

Title: CAS No.132178-78-0 | 1,5-Dibromonaphthalene-2,6-diol Source: Henan Alfa Chemical Co., Ltd. URL: [Link]

Sources

Application Note: Advanced Catalytic Methods for the Selective Tetrabromination of Naphthalenediols

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Focus: Catalytic efficiency, mechanistic causality, and scalable protocols for synthesizing tetrabromo-naphthalenediols (e.g., 1,3,5,7-tetrabromo-2,6-naphthalenediol).

Introduction & Mechanistic Rationale

Tetrabrominated naphthalenediols are highly sought-after building blocks for advanced functional materials, flame retardants, and complex organic frameworks. However, the classical synthesis of these derivatives—typically relying on excess bromine in refluxing acetic acid—is notoriously inefficient. For instance, the uncatalyzed synthesis of 1,3,5,7-tetrabromo-2,6-naphthalenediol yields a dismal ~4% due to severe oxidative degradation and the formation of complex polymeric mixtures[1].

To overcome this, modern synthetic protocols employ catalytic electrophilic aromatic substitution . The hydroxyl (-OH) groups of naphthalenediols strongly activate the ortho and para positions. However, as each bulky, electron-withdrawing bromine atom is added, the aromatic ring becomes progressively deactivated. Reaching the tetrabromo stage requires overcoming significant activation energy barriers.

Instead of applying brute-force thermal energy (which leads to oxidation), catalysts such as Lewis acids (e.g., FeBr₃) or solid acids (e.g., Zeolite FAU, Montmorillonite KSF) are used to hyper-polarize the brominating agent[2][3]. This generates a highly reactive bromonium ion equivalent ( Br+ ) that can efficiently substitute the remaining deactivated positions at ambient or near-ambient temperatures, effectively shutting down radical-mediated side reactions[4].

Mechanistic Pathway

Figure 1: Mechanistic workflow of catalyst-driven electrophilic tetrabromination.

Catalyst Selection & Performance Data

The choice of catalyst dictates the reaction phase, the brominating agent, and the ultimate scalability of the process. Table 1 summarizes the quantitative performance of various catalytic systems compared to the classical baseline.

Table 1: Comparison of Catalytic Systems for Naphthalenediol Tetrabromination

| Catalyst System | Brominating Agent | Solvent / Condition | Reaction Time | Yield (%) | Key Advantage |

| None (Classical) | Br₂ (excess) | AcOH (reflux) | 2.0 h | ~4% | Baseline method; severe oxidative degradation[1]. |

| FeBr₃ (5 mol%) | Br₂ (4.1 eq) | DCM (0 to 25 °C) | 4.0 h | ~85% | High solution-phase efficiency; scalable[3]. |

| Zeolite FAU | DBDMH (2.1 eq) | Mechanochemical | 2.0 h | >90% | Solvent-free; green atom economy; shape selectivity[5]. |

| Montmorillonite KSF | Br₂ (4.1 eq) | DCM (25 °C) | 6.0 h | ~82% | Easy catalyst recovery via simple filtration[2]. |

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is provided to ensure operators understand why a step is performed, allowing for intelligent troubleshooting.

Protocol A: Green Mechanochemical Bromination (Zeolite FAU Catalyzed)

Rationale: Mechanochemistry eliminates the need for halogenated solvents. Zeolite FAU acts as a solid acid to activate 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). DBDMH is selected over liquid Br₂ because it is a stable solid, making it ideal for ball-milling, and it provides two active bromines per molecule, doubling the atom economy[5].

Step-by-Step Methodology:

-

Substrate Preparation: In a fume hood, load 2,6-naphthalenediol (1.0 mmol, 160 mg) and calcined Zeolite FAU (CBV-760, 50 mg) into a 14 mL Teflon milling jar.

-

Reagent Addition: Add DBDMH (2.1 mmol, 600 mg). Causality: The 0.1 mmol excess accounts for minor surface adsorption on the zeolite and ensures the reaction pushes past the tribromo intermediate.

-

Milling: Introduce a single ZrO₂ milling ball (3.0 g). Seal the jar securely and mill at a frequency of 30 Hz for exactly 2 hours at ambient temperature.

-

Quenching & Extraction: Open the jar and extract the crude powder with ethyl acetate (3 × 10 mL). Wash the combined organic layers with 10% aqueous sodium thiosulfate (15 mL) to neutralize any unreacted active bromine.

-

Self-Validation & Isolation:

-

In-Process Check: Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 8:2). The tetrabromo product will appear as a distinct, less polar UV-active spot compared to the starting diol.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol to yield pure 1,3,5,7-tetrabromo-2,6-naphthalenediol.

-

Analytical Validation: ¹H NMR (DMSO-d₆) will confirm success via the disappearance of the complex aromatic multiplet and the appearance of a single sharp singlet (~8.2 ppm) corresponding to the symmetric H-4 and H-8 protons.

-

Protocol B: Solution-Phase Lewis Acid Catalysis (FeBr₃)

Rationale: For large-scale synthesis where ball-milling is impractical, solution-phase bromination using FeBr₃ ensures complete conversion. FeBr₃ strongly polarizes Br₂, overcoming the electronic deactivation of the late-stage intermediates without requiring the destructive heat of classical methods[3].

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an alkaline gas scrubber (to safely trap evolved HBr), dissolve 2,6-naphthalenediol (10 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Catalyst Addition: Add anhydrous FeBr₃ (0.5 mmol, 5 mol%). Causality: Shield the flask from direct light using aluminum foil to strictly prevent homolytic cleavage of Br₂ and subsequent radical side-reactions.

-

Controlled Bromine Addition: Cool the mixture to 0 °C using an ice bath. Dissolve Br₂ (41 mmol, 4.1 eq) in 20 mL of DCM and place it in the dropping funnel. Add dropwise over 45 minutes. Causality: Slow addition prevents local concentration spikes, which are the primary cause of oxidative ring-cleavage to naphthoquinones.

-

Reaction: Remove the ice bath, allowing the mixture to warm to 25 °C. Stir for 4 hours. The cessation of HBr gas bubbling in the scrubber indicates reaction completion.

-

Workup & Validation: Quench by slowly adding 50 mL of saturated aqueous sodium bisulfite. Separate the organic layer, wash with brine, and dry over Na₂SO₄. Remove the DCM under reduced pressure and recrystallize the crude solid from carbon tetrachloride.

Troubleshooting & Optimization

-

Incomplete Bromination (Tribromo Impurity): If NMR reveals residual protons at the 1, 3, 5, or 7 positions, the catalyst was likely deactivated by moisture. Ensure FeBr₃ is strictly anhydrous and Zeolites are freshly calcined before use.

-

Formation of Dark Tars (Oxidation): Naphthalenediols are highly sensitive to oxidation. If the reaction mixture turns black and yields drop, ensure the reaction is kept under an inert atmosphere (N₂ or Ar) and strictly adhere to the 0 °C cooling step during Br₂ addition[3].

References

- Title: 1,3,5,7-Tetrabromo-2,6-naphthalenediol (Classical Synthesis)

- Title: Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene Source:Arkivoc 2022 via Cardiff University URL

- Title: On the bromination of naphthalene: The influence of temperature and catalysts Source: ResearchGate URL

- Title: Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis Source: ResearchGate URL

- Title: Technical Support Center: Bromination of Naphthalene Source: Benchchem URL

Sources

Application Notes & Protocols: Scaling Up the Production of 1,3,5,7-Tetrabromo-2,6-Naphthalenediol for Industrial Materials

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the scaled-up synthesis, purification, and quality control of 1,3,5,7-tetrabromo-2,6-naphthalenediol, a key intermediate for high-performance industrial materials such as advanced flame retardants.[1][2] This document moves beyond bench-scale procedures to address the critical challenges of industrial production, including reaction control, process safety, impurity profiling, and validation. The protocols are designed for researchers, process chemists, and manufacturing scientists, emphasizing the causality behind experimental choices to ensure safety, reproducibility, and high product quality.

Introduction: The Industrial Significance of 1,3,5,7-Tetrabromo-2,6-Naphthalenediol

1,3,5,7-Tetrabromo-2,6-naphthalenediol (CAS No. 133546-43-7) is a highly brominated aromatic diol.[3][4] Its molecular structure, featuring a rigid naphthalene core and a high bromine content by mass, imparts exceptional thermal stability and fire-retardant properties to polymers and other materials.[2][5] Consequently, it is a valuable monomer or additive in the synthesis of high-performance plastics, resins, and composite materials where stringent fire safety standards are required.[2][6]

The transition from laboratory-scale synthesis to industrial production introduces significant challenges. The bromination of activated aromatic systems like 2,6-naphthalenediol is a highly exothermic and rapid reaction that requires precise control to prevent thermal runaway and the formation of impurities.[7][8] Furthermore, handling elemental bromine at scale necessitates stringent safety protocols and specialized equipment due to its high toxicity and corrosivity.[1][9][10][11]

This guide provides a robust, scalable, and self-validating framework for producing high-purity 1,3,5,7-tetrabromo-2,6-naphthalenediol, addressing key considerations from reactor setup to final product validation.

Pre-Synthesis: Strategic Planning for Scaled-Up Production

Reagent and Equipment Selection

Successful scale-up begins with the appropriate selection of materials and hardware. The choices made at this stage directly impact reaction efficiency, safety, and product quality.

| Component | Specification & Rationale |

| Starting Material | 2,6-Naphthalenediol (CAS: 581-43-1), Purity ≥98% : High-purity starting material is essential to minimize the formation of colored impurities and simplify downstream purification.[12][13] |

| Brominating Agent | Elemental Bromine (Br₂) : While reagents like N-Bromosuccinimide (NBS) offer milder reaction conditions, elemental bromine is often more cost-effective for large-scale industrial production.[7][8][11] Its use demands rigorous safety and handling procedures. |

| Solvent System | Two-Phase System: Water and a Water-Immiscible Organic Solvent (e.g., Dichloromethane, Ethylene Dichloride) : This system offers multiple advantages. A patent describes that this method yields a high-purity product that precipitates directly from the reaction mixture, simplifying isolation and reducing the need for extensive recrystallization.[14] The organic solvent helps to control the reaction rate, while the aqueous phase can absorb the hydrogen bromide (HBr) byproduct. |

| Reactor | Glass-Lined Steel Reactor (≥100 L capacity) : Essential for handling the highly corrosive mixture of bromine and HBr.[10][11] The reactor must be equipped with a robust cooling system (jacket and/or condenser), a mechanical stirrer, a baffled interior for efficient mixing, and ports for controlled reagent addition and monitoring. |

| Scrubber System | Sodium Thiosulfate or Sodium Hydroxide Scrubber : Critically important for neutralizing toxic bromine and HBr vapors vented from the reactor.[15] All operations must be conducted in a well-ventilated area with an appropriate exhaust system.[1][9] |

Critical Safety Protocols for Bromine Handling

Bromine is highly toxic, corrosive, and poses a severe inhalation hazard.[1][9][10] Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE) : Mandatory PPE includes a full-face respirator with acid gas cartridges, heavy-duty chemical-resistant gloves (e.g., fluorinated rubber or nitrile for aqueous solutions), a chemical-resistant apron or suit, and safety goggles/face shield.[1][10][15]

-

Ventilation : All transfers and reactions involving bromine must be performed in a well-ventilated area, ideally within a contained system with dedicated exhaust ventilation to keep vapor concentrations below the permissible exposure limit.[1][16]

-

Emergency Preparedness : An emergency spill kit containing a neutralizing agent (e.g., a 25% sodium thiosulfate solution) must be readily accessible.[15] Safety showers and eyewash stations are mandatory in the immediate vicinity of the work area.[1]

-

Material Compatibility : Ensure all equipment in contact with bromine is made from compatible materials like glass, Teflon, or glass-lined steel to prevent corrosion and equipment failure.[10][11]

Experimental Workflow and Protocols

This section details the step-by-step methodology for the scaled-up production of 1,3,5,7-tetrabromo-2,6-naphthalenediol. The following protocol is designed for a target batch size producing approximately 10-15 kg of the final product.

Caption: High-level workflow for the scaled-up production of 1,3,5,7-tetrabromo-2,6-naphthalenediol.

Protocol 3.1: Synthesis (Target: ~13 kg Product)

-

Reactor Setup and Inerting:

-

Ensure the 100 L glass-lined reactor is clean and dry.

-

Begin circulating coolant through the reactor jacket and set the target temperature to 0°C.

-

Purge the reactor with an inert gas (e.g., nitrogen) to displace air and moisture. This is crucial to prevent potential side reactions.

-

-

Reagent Charging:

-

Charge the reactor with 50 L of deionized water and 10 L of dichloromethane.

-

Begin agitation at a moderate speed (e.g., 100-150 RPM) to create a well-mixed two-phase system.

-

Charge 5.0 kg (31.2 mol) of 2,6-naphthalenediol into the reactor. Allow it to suspend in the solvent mixture.

-

-

Controlled Bromination:

-

Causality : The bromination of the electron-rich naphthalenediol ring is extremely exothermic. Adding bromine too quickly can overwhelm the cooling system, leading to a dangerous temperature spike, excessive HBr off-gassing, and the formation of polybrominated impurities.[7][8] A slow, controlled addition at low temperature is paramount for safety and selectivity.

-

In a separate, suitable container, measure 21.0 kg (6.7 L, 131.4 mol, 4.2 equivalents) of elemental bromine.

-

Using a peristaltic pump with bromine-compatible tubing, begin the subsurface addition of bromine to the stirred reaction mixture.

-

Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. Adjust the bromine addition rate as necessary to control the temperature. The total addition time should be approximately 6-8 hours.

-

Continuously vent the reactor headspace through the caustic scrubber system to neutralize the HBr gas generated during the reaction.

-

-

Reaction Aging:

-

After the bromine addition is complete, continue to stir the mixture at 0-5°C for an additional 2 hours.

-

This "aging" period ensures the reaction proceeds to completion. Monitor the reaction progress by taking a small, carefully quenched sample for analysis (e.g., HPLC or TLC) to confirm the disappearance of the starting material and intermediates.

-

-

Quenching and Work-up:

-

Once the reaction is complete, a pale or off-white solid product should be precipitated.[14]

-

Slowly add a 10% aqueous solution of sodium bisulfite or sodium thiosulfate to the mixture until the reddish-brown color of excess bromine disappears. This step neutralizes any unreacted bromine, making the mixture safer to handle.

-

-

Product Isolation and Washing:

-

Isolate the solid product by filtration using a suitable large-scale filter (e.g., a Nutsche filter-dryer).

-

Wash the filter cake sequentially with:

-

20 L of cold deionized water to remove residual salts and HBr.

-

10 L of cold methanol to wash away organic impurities.

-

-

Causality : The washing steps are critical for removing impurities that could discolor the final product or affect its performance.[17]

-

-

Drying:

-

Dry the product under vacuum at 60-70°C until a constant weight is achieved. The final product should be a white to off-white crystalline powder.

-

Quality Control and Product Validation

A robust quality control (QC) protocol is essential to ensure each batch meets the stringent requirements for industrial applications.[17][18]

Caption: Analytical techniques for the quality control and validation of 1,3,5,7-tetrabromo-2,6-naphthalenediol.

| Parameter | Method | Specification | Rationale |

| Appearance | Visual Inspection | White to off-white crystalline powder | Deviations may indicate impurities or degradation. |

| Purity | HPLC (Area %) | ≥ 98.5% | Ensures product efficacy and prevents unwanted side reactions in downstream polymerization processes.[17] |

| Identity | ¹H NMR, FTIR | Conforms to reference spectrum | Confirms the correct chemical structure and the absence of significant structural impurities.[18] |

| Volatiles | Loss on Drying (LOD) | ≤ 0.5% | High moisture or residual solvent content can interfere with subsequent processing. |

| Melting Point | Capillary Method | Conforms to reference range | A sharp melting point range is indicative of high purity. |

Protocol 4.1: HPLC Method for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point is 80:20 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Prepare a standard solution of the sample in a suitable solvent (e.g., THF or Acetonitrile) at approximately 1 mg/mL. Inject and analyze, determining purity by the relative peak area.

Troubleshooting and Process Optimization

| Problem | Potential Cause(s) | Investigative Action & Solution |

| Low Yield | Incomplete reaction; Product loss during work-up. | Action: Analyze crude reaction sample by HPLC. Solution: If incomplete, increase reaction aging time or re-evaluate stoichiometry. If work-up loss, optimize filtration and washing solvent volumes. |

| Product Discoloration (Yellow/Brown) | Presence of oxidized impurities; Over-bromination; Residual bromine. | Action: Check quenching step effectiveness. Solution: Ensure complete neutralization of excess bromine. If impurities persist, an additional recrystallization step from a solvent like toluene or acetic acid may be required.[14] |

| Poor Purity / Side Products | Reaction temperature too high; Bromine added too quickly. | Action: Review batch temperature logs. Solution: Improve cooling efficiency or decrease the bromine addition rate. A higher reaction temperature can lead to undesired isomers or over-bromination.[7] |

References

- Aromatic Pharmaceuticals Quality Control Best Practices and Associated Challenges. (2024). Longdom Publishing.

- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation.

- Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024). Interscan Corporation.

- How to Validate Aromatic Compounds' Purity for Lab Applications. (2026). Patsnap Eureka.

- Nomble Aromatic Chemical Quality Standerds. (n.d.). Nomble.

- 1,3,5,7-tetrabromo-2,6-dihydroxynaphthalene. (n.d.). Echemi.

- 1,3,5,7-tetrabromo-2,6-naphthalenediol — Chemical Substance Information. (n.d.). NextSDS.

- Bromine Safety & Standard Operating Procedures. (n.d.). University of Washington.

- Technical Support Center: Bromination of Phenol. (n.d.). Benchchem.

- Handling liquid bromine and preparing bromine water. (2026). RSC Education.

- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). Organic Process Research & Development. ACS Publications.

- Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. (2020). Organic Process Research & Development. ACS Publications.

- How to Analyze Aromatic Compounds for Regulatory Compliance. (2026). Patsnap Eureka.

- Quality Control & Analytical Standards - Essential Oil Authentication. (n.d.). WIKI Aromatics.

- Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (n.d.). AKJournals.

- Bromine Processes. (n.d.). De Dietrich Process Systems.

- Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher.

- Process for brominating phenols. (n.d.). Google Patents.

- o-BROMOPHENOL. (n.d.). Organic Syntheses Procedure.

- Supporting Information for - Rsc.org. (n.d.). Royal Society of Chemistry.

- Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples. (n.d.). Journal of Chromatographic Science. Oxford Academic.

- Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development. (2005). PubMed.

- Method for synthesizing 2, 3, 6, 7-tetrabromo-1, 4, 5, 8-naphthalene tetracarboxylic dianhydride. (n.d.). Google Patents.

- Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions. (n.d.). PMC.

- 2,6-Dihydroxynaphthalene. (n.d.). PubChem. NIH.

- A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. (2012). ResearchGate.

- An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release. (n.d.). ResearchGate.

- 1,5-Dihydroxynaphthalene. (n.d.). Wikipedia.

- Design and Synthesis of Naphthol Derivative. (n.d.). Asian Journal of Chemistry.

- An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release. (2003). PubMed.

- Supporting Information Asymmetric Synthesis of Natural cis-Dihydroarenediols using Tetrahydroxynaphthalene Reductase and its Bio - DOI. (n.d.). DOI.

- Introduction to Brominated Flame Retardants: Commercially Products, Applications, and Physicochemical Properties. (2010). ResearchGate.

- 2,6-Naphthalenediol CAS#: 581-43-1. (n.d.). ChemicalBook.

- Industrial Applications of Naphthalene. (n.d.). Periodical by Knowde.

- Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (n.d.). PMC.

- 2,7-Naphthalenediol. (n.d.). NIST WebBook.

- 2,6-Naphthalenediol (581-43-1) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. nextsds.com [nextsds.com]

- 5. researchgate.net [researchgate.net]

- 6. How to Analyze Aromatic Compounds for Regulatory Compliance [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dollycorporation.com [dollycorporation.com]

- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 11. ddpsinc.com [ddpsinc.com]

- 12. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,6-Naphthalenediol CAS#: 581-43-1 [m.chemicalbook.com]

- 14. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]

- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. How to Validate Aromatic Compounds’ Purity for Lab Applications [eureka.patsnap.com]

- 18. longdom.org [longdom.org]

Purification techniques to remove dibromo and tribromo impurities from tetrabromonaphthalenediols

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of tetrabromonaphthalenediols. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues in removing dibromo- and tribromo- impurities.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of dibromo- and tribromo- impurities in tetrabromonaphthalenediol synthesis?

A1: Dibromo- and tribromo- impurities primarily arise from incomplete bromination of the naphthalenediol starting material. The reaction conditions, such as temperature, reaction time, and the stoichiometry of the brominating agent, play a crucial role in determining the final product distribution.[1][2][3] For instance, insufficient brominating agent or a short reaction time can lead to the formation of under-brominated species. Conversely, overly harsh conditions might lead to side reactions, though over-bromination beyond the tetrabromo- stage is less common for this specific target.

Q2: Which analytical techniques are most effective for detecting and quantifying dibromo- and tribromo- impurities?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful techniques for analyzing the purity of tetrabromonaphthalenediols.[4][5]

-

HPLC with a UV-Vis detector is excellent for quantifying the relative amounts of the desired product and its impurities. A reversed-phase C18 column is often suitable for separating these non-polar compounds.[4]

-

GC-MS is invaluable for identifying the specific impurities by providing their mass-to-charge ratio and characteristic bromine isotope patterns.[5][6]

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities if they are present in sufficient quantities.

Q3: What is the first-line purification strategy I should consider?

A3: Recrystallization is typically the most effective and scalable initial purification method for solid compounds like tetrabromonaphthalenediols.[1][7] The success of this technique relies on the differential solubility of the tetrabromo-, tribromo-, and dibromo- species in a chosen solvent or solvent system.

II. Troubleshooting Guide: Purification Techniques

This section provides detailed troubleshooting for common issues encountered during the purification of tetrabromonaphthalenediols.

Recrystallization

Problem 1: Poor recovery of the desired tetrabromonaphthalenediol after recrystallization.

-

Potential Cause: The chosen solvent may be too good at dissolving the target compound, even at lower temperatures.[8]

-

Solution:

-

Solvent Screening: Experiment with a range of solvents. Good solvents for non-polar aromatic compounds include toluene, xylenes, and some chlorinated solvents.[9][10] You might also explore solvent mixtures.

-

Solvent System Optimization: If using a two-solvent system (one in which the compound is soluble and one in which it is less soluble), carefully adjust the ratio to find the optimal point for crystallization of the desired product while keeping impurities in the solution.

-

Controlled Cooling: Avoid crash cooling the solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.[8]

-

| Solvent System | Expected Solubility Profile |

| Toluene | Good solubility at high temperatures, lower at room temperature. |

| Hexane/Ethyl Acetate | Tetrabromonaphthalenediol should have lower solubility than the less brominated, more polar impurities. |

| Dichloromethane/Methanol | Similar to Hexane/Ethyl Acetate, leveraging polarity differences. |

Problem 2: The recrystallized product is still contaminated with significant levels of dibromo- and tribromo- impurities.

-

Potential Cause: The solubility profiles of the desired product and the impurities are too similar in the chosen solvent.[1]

-

Solution:

-

Iterative Recrystallization: Multiple recrystallization steps may be necessary to achieve the desired purity.

-

Alternative Solvent Systems: A different solvent system may offer better selectivity. For instance, if a non-polar solvent was used, try a slightly more polar solvent system where the solubility difference might be more pronounced.

-

Consider Chromatography: If recrystallization proves ineffective, column chromatography will likely be necessary.[1]

-

Column Chromatography

Problem 3: Poor separation of tetrabromonaphthalenediol from its impurities on a silica gel column.

-

Potential Cause: The polarity of the eluent (solvent system) is not optimized for separating compounds with very similar polarities.[11][12]

-

Solution:

-

TLC Optimization: Before running a column, use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives a clear separation between the spots corresponding to your product and the impurities.

-

Shallow Gradient: Use a very shallow gradient of the more polar solvent. For example, start with pure hexane and slowly increase the percentage of ethyl acetate or dichloromethane.

-

Normal vs. Reversed-Phase: While normal-phase (silica gel) chromatography is common, reversed-phase (C18) chromatography can sometimes provide better separation for non-polar compounds.[12][13]

-

Experimental Protocols

Protocol 1: Recrystallization of Tetrabromonaphthalenediol

-

Dissolution: In a flask, dissolve the crude tetrabromonaphthalenediol in a minimal amount of a suitable hot solvent (e.g., toluene).

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under a vacuum.

Protocol 2: Column Chromatography

-

Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

Caption: A general workflow for the purification of tetrabromonaphthalenediols.

III. References

-

Analytical Methods. (n.d.). Retrieved from

-

How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

-

How to Extract Aromatic Compounds for High Purity. (2026, March 5). Patsnap Eureka. Retrieved from

-

A Comparative Guide to Analytical Standards for Brominated Naphthalenes: 2-Bromo-1,4. (2025). Benchchem. Retrieved from

-

Analytical methods for detecting impurities in 6-Bromo-2,3,4-trifluoroaniline. (2025, December). Benchchem. Retrieved from

-

Minimizing dibromo impurity formation during halogenation. (2025). Benchchem. Retrieved from

-

Analytical methods for detecting impurities in 1,2-dibromoheptane. (2025, December). Benchchem. Retrieved from

-

Purification strategies to remove starting material impurities. (2025). Benchchem. Retrieved from

-

Determination of bromine in organic compounds by high-performance liquid chromatography. (n.d.). PubMed. Retrieved from

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 0-0. Retrieved from

-

Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from

-

An In-depth Technical Guide to the Solubility of 1-Bromonaphthalene in Organic Solvents. (2025). Benchchem. Retrieved from

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024, September 5). MDPI. Retrieved from

-

How can I purify two different-substituted aromatic compounds? (2019, January 19). ResearchGate. Retrieved from

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC. Retrieved from

-

Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. (n.d.). ResearchGate. Retrieved from

-

Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC. Retrieved from

-

Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. Retrieved from

-

Bromination of Deactivated Aromatics: A Simple and Efficient Method. (n.d.). ResearchGate. Retrieved from

-

Bromination of aromatic compounds without catalyst. (2021, December 23). Sciencemadness Discussion Board. Retrieved from

-

Prediction of denaturing tendency of organic solvents in mixtures with water by measurement of naphthalene solubility. (1995). PubMed. Retrieved from

-

Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. (2023, March 25). MDPI. Retrieved from

-

Quantification of naphthalenes in jet fuel with GC x GC/Tri-PLS and windowed rank minimization retention time alignment. (2004). PubMed. Retrieved from

-

The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (1988, December 31). OSTI.GOV. Retrieved from

-

Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure. (n.d.). PubMed. Retrieved from

-

(PDF) Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. (2017, May 24). ResearchGate. Retrieved from

-

Bromination of naphthalene and derivatives: High temperature bromination XI. (n.d.). OpenMETU. Retrieved from

-

Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. (n.d.). ResearchGate. Retrieved from

-

Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. (n.d.). PMC. Retrieved from

-

Purification of polyphenol oxidase from borage (Trachystemon orientalis L.) by using three-phase partitioning and investigation of kinetic properties. (2016, December 15). PubMed. Retrieved from

-

Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. (n.d.). Academia.edu. Retrieved from

-

A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. (2020, October 6). Taylor & Francis. Retrieved from

-

(PDF) Synthesis, deprotection, analysis and purification of RNA and ribozymes. (n.d.). ResearchGate. Retrieved from

-

(PDF) Synthesis and Deep Purification of Tin Tetrachloride. (2022, September 26). ResearchGate. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. How to Extract Aromatic Compounds for High Purity [eureka.patsnap.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. env.go.jp [env.go.jp]

Overcoming steric hindrance during the synthesis of highly brominated naphthalenediols

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of highly brominated naphthalenediols. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. We understand the challenges posed by steric hindrance in achieving high degrees of bromination on the naphthalene core and aim to provide practical, field-proven insights to overcome these obstacles.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues you may encounter. Each problem is followed by a detailed analysis of potential causes and a step-by-step protocol for resolution.

Problem 1: Low Yield of Tetrabrominated Naphthalenediol Despite Using Excess Brominating Agent.

Q: I am attempting to synthesize a tetrabromonaphthalenediol, but the reaction stalls after the introduction of two or three bromine atoms, resulting in a low yield of the desired product. What could be the cause, and how can I drive the reaction to completion?

A: This is a classic case of steric hindrance and electronic deactivation. The initial bromination steps are relatively facile as the hydroxyl groups activate the naphthalene ring towards electrophilic aromatic substitution. However, with each added bromine atom, the ring becomes progressively more electron-deficient and sterically crowded, hindering further substitution.

Causality and Recommended Solutions:

-

Insufficiently Reactive Brominating Agent: For deactivated aromatic systems, standard brominating agents like Br₂ in a non-polar solvent may not be electrophilic enough.

-

Solution: Employ a more potent brominating system. A combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid is highly effective for brominating deactivated aromatic compounds.[1][2] This method offers mild reaction conditions and often leads to clean transformations with simple workups.[1] Another powerful option is the use of dibromoisocyanuric acid, which has been shown to produce excellent yields of 2,3,6,7-tetrabromonaphthalene dianhydride.[3]

-

-

Reversible Bromination: Under certain conditions, particularly at higher temperatures, the bromination reaction can be reversible.

-

Solution: Maintain a lower reaction temperature if possible, though this may slow down the reaction rate. The key is to find a balance where the forward reaction is favored without significant decomposition or side reactions.

-

-

Steric Crowding: The peri (1,8) and ortho (adjacent) positions on the naphthalene ring are particularly susceptible to steric hindrance.[4] As bulky bromine atoms are introduced, they can physically block the approach of the electrophile to adjacent sites.[5]

-

Solution 1: Protecting Groups: If you are aiming for a specific bromination pattern and are encountering steric issues, consider using protecting groups. For instance, temporarily converting the hydroxyl groups to a bulkier ether (e.g., allyl ether) can alter the directing effects and potentially expose less hindered positions. The protecting groups can be removed in a subsequent step.

-

Solution 2: High-Temperature/High-Pressure Conditions: In some cases, more forcing conditions can overcome the activation energy barrier imposed by steric hindrance. However, this approach must be used with caution as it can lead to side reactions and decomposition.

-

Solution 3: Alternative Synthetic Routes: If direct exhaustive bromination is consistently failing, a multi-step approach might be necessary. This could involve synthesizing a brominated precursor and then introducing the hydroxyl groups, or vice-versa.

-

Experimental Protocol: Exhaustive Bromination of Naphthalenediol using NBS in H₂SO₄

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add the starting naphthalenediol to concentrated sulfuric acid at 0 °C.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) in portions. It is advisable to use a slight excess of NBS for each bromine atom to be introduced.

-

Reaction Conditions: Allow the mixture to stir at room temperature or gently heat to 60°C for 1.5 to 3 hours, monitoring the reaction progress by TLC or LC-MS.[1]

-

Workup: Carefully pour the reaction mixture over crushed ice. The precipitated solid is collected by vacuum filtration.

-

Purification: Wash the solid with water until the filtrate is neutral, followed by a cold, non-polar solvent to remove any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide.[6]

Problem 2: Poor Regioselectivity and Formation of Isomeric Mixtures.

Q: My bromination reaction is producing a mixture of polybrominated isomers, making purification difficult and lowering the yield of the desired product. How can I improve the regioselectivity?

A: Regioselectivity in the bromination of naphthalenes is governed by a combination of electronic and steric effects.[7] The α-positions (1, 4, 5, 8) are generally more electronically activated towards electrophilic substitution than the β-positions (2, 3, 6, 7). However, steric hindrance, particularly at the peri-positions, can direct the incoming electrophile to the less crowded β-positions.[5]

Controlling Regioselectivity:

-

Choice of Brominating Agent and Solvent:

-

Bulky brominating agents or complexing solvents can favor substitution at less sterically hindered positions. For example, Friedel-Crafts reactions in nitrobenzene can lead to β-substitution due to the formation of a bulky attacking reagent complex.

-

The use of solid catalysts, like montmorillonite clay, can provide shape-selectivity, favoring the formation of specific isomers.[5][8]

-

-

Reaction Temperature:

-

At lower temperatures, the reaction is under kinetic control, favoring the more rapidly formed product (often the α-substituted isomer).

-

At higher temperatures, the reaction is under thermodynamic control, favoring the more stable product (which can sometimes be the less sterically hindered β-substituted isomer).

-

-

Protecting Group Strategy: As mentioned previously, the use of protecting groups on the hydroxyl functions can fundamentally alter the directing effects of these substituents, thereby influencing the regiochemical outcome of the bromination.

Workflow for Optimizing Regioselectivity

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing brominating agents like NBS and liquid bromine?

A1: Safety is paramount when working with brominating agents.

-

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[2] It should be stored in a cool, dry, and dark place. Over time, it can decompose, so it's good practice to check its purity if it has been stored for a long time.

-

Liquid Bromine (Br₂): Bromine is a highly corrosive and toxic liquid. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it in a tightly sealed, corrosion-resistant container in a cool, well-ventilated area, away from incompatible materials.

Q2: How can I effectively purify my highly brominated naphthalenediol product?

A2: Purification of highly brominated compounds can be challenging due to their often-low solubility.

-

Recrystallization: This is the most common method. Finding a suitable solvent or solvent system is key. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or high-boiling point aromatic solvents may be effective.

-

Column Chromatography: While possible, the low solubility of these compounds can make column chromatography difficult. A "dry-loading" technique, where the crude product is adsorbed onto silica gel before being loaded onto the column, can be helpful.

-

Washing: Thoroughly washing the crude product with a series of solvents can remove many impurities. Start with water to remove any inorganic salts, followed by a non-polar solvent to remove less polar impurities.

Q3: Are there any "green" or more environmentally friendly methods for bromination?

A3: Yes, green chemistry approaches to bromination are an active area of research. These methods aim to reduce the use of hazardous reagents and solvents.

-

In-situ Generation of Bromine: Using a combination of a bromide salt (like NaBr or KBr) and an oxidizing agent (like H₂O₂) can generate bromine in situ, avoiding the handling of liquid bromine.[9][10]

-

Electrochemical Bromination: This technique uses an electric current to generate the brominating species from a bromide salt, offering a high degree of control and minimizing waste.[10]

-

Use of Greener Solvents: Replacing hazardous chlorinated solvents with water, ethanol, or even solvent-free conditions can significantly improve the environmental profile of the reaction.[10]

Q4: Can I use a protecting group strategy to control the bromination, and what are some suitable protecting groups for hydroxyls in this context?

A4: Yes, a protecting group strategy can be very effective. For the hydroxyl groups of naphthalenediols, common choices include:

-

Allyl Ethers: These are relatively easy to introduce and can be removed under mild conditions, for example, using a palladium catalyst or iodine in polyethylene glycol.[11][12][13][14]

-

Methyl Ethers: While robust, their removal requires harsh conditions (e.g., BBr₃ or HBr), which might not be compatible with a highly brominated, electron-deficient ring.

-

Silyl Ethers (e.g., TBDMS): These are also a good option, offering a range of stabilities depending on the specific silyl group used. They are typically removed with fluoride ions (e.g., TBAF).

Protecting Group Workflow Example: Allyl Protection

Caption: A general workflow for using allyl protecting groups in the synthesis.

Data Summary

Table 1: Comparison of Brominating Agents for Deactivated Aromatic Rings

| Brominating Agent System | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| NBS / conc. H₂SO₄ | 60 °C, 1.5 - 3 h | High yield, mild conditions, simple workup. | Use of concentrated sulfuric acid. | [1][2] |

| Br₂ / Oleum | 140 °C, 4 weeks | Can achieve exhaustive bromination. | Extremely harsh conditions, long reaction times. | [15] |

| Dibromoisocyanuric Acid | Room Temp to 80 °C | Excellent yields for specific substrates. | Reagent cost and availability. | [3] |

| NaBr / NaIO₄ / H⁺ | 50 °C, 3 h | Good yields, uses readily available salts. | Requires acidic conditions. | [16] |

References

- Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. J. Org. Chem., 72, 5867-5869.

- BenchChem. (n.d.).

- Chemistry for everyone. (2024, March 15). Electrophilic substitution of Naphthalene. WordPress.com.

- Common Organic Chemistry. (n.d.).

- Neary, A. P., & Taylor, R. (n.d.). Electrophilic aromatic substitution. Part 35. Deviations from additivity of methyl substituent effects in detritiation of dimethylnaphthalenes. RSC Publishing.

- A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023, July 11). PMC.

- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)

- Gao, X., Qiu, W., Yang, X., Liu, Y., Wang, Y., Zhang, H., Qi, T., Liu, Y., Lu, K., Du, C., Shuai, Z., Yu, G., & Zhu, D. (n.d.). First Synthesis of 2,3,6,7-Tetrabromonaphthalene Diimide. Zhigang Shuai Group.

- A facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides toward new π-extended naphthalene diimides | Request PDF. (n.d.).

- Gao, X., et al. (2007). First synthesis of 2,3,6,7-tetrabromonaphthalene diimide. PubMed.

- 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 20). YouTube.

- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius arom

- Bromination of Naphthalene Dianhydride | PDF. (n.d.). Scribd.

- On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity | Request PDF. (2025, August 6).

- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (n.d.). Arkivoc.

- Core-tetrasubstituted naphthalene diimides: synthesis, optical properties, and redox characteristics. (2007, October 12). PubMed.

- A facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides toward new π-extended naphthalene diimides. (2013, May 1). CoLab.ws.

- Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews. (2016, August 26).

- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (n.d.). -ORCA - Cardiff University.

- Gao, X., et al. (2026, January 26). Synthesis of 2,3,6,7-Tetrabromonaphthalene Diimide | Request PDF.

- Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400. (n.d.). Green Chemistry (RSC Publishing).

- Kumar, L., Mahajan, T., & Agarwal, D. D. (2012, August 1). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions | Industrial & Engineering Chemistry Research.

- US4954648A - Method for the bromination of aromatic compound. (n.d.).

- Modern Approaches to Green Bromination for a Sustainable Future. (2025, September 18). Engineered Science Publisher.

- Hydrolytic Deallylation of N‐Allyl Amides Catalyzed by PdII Complexes. (n.d.).

- Advances in Deallylation | Request PDF. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- WO1998056737A1 - Bromination process. (n.d.).

- Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).

- (PDF) Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (2022, April 13).

- EP0913381B1 - Method for purifying a bromine compound. (n.d.).

- (PDF) Chemoselective metal free deallylation of α-allyl-phenyl-carboxylic esters under reduction condition. (2026, February 23).

- 2-bromonaphthalene. (n.d.). Organic Syntheses Procedure.

- Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates | Request PDF. (n.d.).

- 4-allyl-1,2-naphthalenediol. (2025, May 20).

- US3145084A - Purification of liquid bromine contaminated with organic impurities. (n.d.).

- Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins. (2016, March 16). Beilstein Journals.

- Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF. (n.d.).

Sources

- 1. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 3. Core-tetrasubstituted naphthalene diimides: synthesis, optical properties, and redox characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]

- 7. google.com [google.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. espublisher.com [espublisher.com]

- 11. Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. shuaigroup.net [shuaigroup.net]

- 16. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to FTIR Spectral Analysis for Validating 1,3,5,7-Tetrabromo-2,6-Naphthalenediol

Introduction: The Imperative of Structural Certainty

In the realms of materials science and pharmaceutical development, the synthesis of novel compounds such as 1,3,5,7-tetrabromo-2,6-naphthalenediol represents a critical step toward new functionalities. This highly brominated naphthalenediol isomer, with its unique electronic and steric properties, is a promising building block. However, its potential can only be realized if its molecular structure is unequivocally confirmed. Ambiguity in structure, particularly the precise regiochemistry of the bromo and hydroxyl substituents on the naphthalene core, can lead to failed experiments, misinterpreted data, and wasted resources.

Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, rapid, and non-destructive first-line technique for structural validation.[1][2] It provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[3] This guide provides an in-depth protocol for utilizing FTIR spectroscopy to confirm the identity of 1,3,5,7-tetrabromo-2,6-naphthalenediol. It goes beyond a simple recitation of steps to explain the scientific rationale behind the methodology, interpret the expected spectral data, and objectively compare FTIR with other essential spectroscopic techniques.

Theoretical Underpinnings: What an FTIR Spectrum Reveals

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectrum of absorbance or transmittance.[4] For a complex molecule like 1,3,5,7-tetrabromo-2,6-naphthalenediol, the spectrum is a composite of vibrations from its distinct structural components:

-

O-H (Hydroxyl) Group: The stretching vibration of the O-H bond is one of the most characteristic in an IR spectrum. Due to hydrogen bonding, it typically appears as a strong, broad band in the 3500-3200 cm⁻¹ region. Its presence is a primary indicator of the diol functionality.

-

Aromatic C-H & C=C Groups: The naphthalene core gives rise to several distinct peaks. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹.[5] The C=C stretching vibrations within the aromatic rings produce a series of sharp to medium absorptions in the 1600-1450 cm⁻¹ region.[6] Additionally, the substitution pattern on the aromatic ring influences the out-of-plane C-H bending vibrations, which appear as strong bands in the "fingerprint region" below 900 cm⁻¹.

-

C-O (Phenolic) Group: The C-O stretching vibration of the phenol-like hydroxyl groups will produce a strong band, typically in the 1260-1180 cm⁻¹ range.

-

C-Br (Bromo) Group: The stretching vibration of carbon-halogen bonds is highly dependent on the mass of the halogen. Heavier atoms result in lower frequency vibrations.[7] The C-Br stretch is therefore expected to appear as a strong absorption in the far-infrared or low-wavenumber region, typically between 690 and 515 cm⁻¹.[3] Its presence is a crucial piece of evidence for the tetrabromo- substitution.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation.[4] For a solid compound like 1,3,5,7-tetrabromo-2,6-naphthalenediol, the Potassium Bromide (KBr) pellet method is often preferred for generating a high-quality transmission spectrum, as KBr is transparent to infrared radiation.[8][9]

Step-by-Step Methodology for KBr Pellet Preparation

-

Material Preparation:

-

Gently heat spectroscopic grade KBr powder in an oven at ~100 °C for several hours to remove any adsorbed water, which can introduce a broad O-H band and obscure the sample's spectrum.[10] Store the dried KBr in a desiccator.

-

Ensure the sample of 1,3,5,7-tetrabromo-2,6-naphthalenediol is dry and pure.

-

-

Grinding & Mixing:

-

Place approximately 1-2 mg of the sample and 100-200 mg of the dried KBr into an agate mortar.[9] The ~1:100 sample-to-matrix ratio is critical for achieving a spectrum with appropriate peak intensities.[10]

-

Grind the mixture thoroughly with an agate pestle for several minutes. The objective is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 microns) to minimize light scattering (the Christiansen effect) and produce sharp, well-defined peaks.[10]

-

-

Pellet Pressing:

-

Transfer the finely ground powder into the collar of a KBr pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr-sample mixture into a thin, transparent, or translucent pellet.[11] Cloudiness often indicates insufficient grinding or the presence of moisture.[10]

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a Background Spectrum: First, run a scan without the sample in the beam path. This measures the spectrum of the ambient atmosphere (water vapor and CO₂) and the instrument itself, which will be subtracted from the sample spectrum.[11]

-

Acquire the Sample Spectrum: Run the scan with the KBr pellet in place. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[4][11] The typical spectral range is 4000-400 cm⁻¹.[11]

-

Workflow for FTIR Analysis

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Data Interpretation: Validating the Molecular Structure

The acquired spectrum should be compared against the predicted vibrational frequencies for 1,3,5,7-tetrabromo-2,6-naphthalenediol. The presence of all key functional group absorptions provides strong evidence for the proposed structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Appearance | Structural Component Validated |

| O–H Stretch | 3500 - 3200 | Strong, Broad | 2,6-Naphthalenediol |

| Aromatic C–H Stretch | 3100 - 3000 | Medium to Weak, Sharp | Naphthalene Core |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple Medium, Sharp Bands | Naphthalene Core |

| C–O Stretch (Phenolic) | 1260 - 1180 | Strong, Sharp | Hydroxyl Substitution |

| Aromatic C–H Bend | 900 - 675 | Strong, Sharp | Substitution Pattern |

| C–Br Stretch | 690 - 515 | Strong, Sharp | Tetrabromo- Substitution |

Causality in Interpretation:

-

A broad band around 3400 cm⁻¹ confirms the presence of the -OH groups and suggests intermolecular hydrogen bonding, which is expected in the solid state.

-

The absence of significant peaks in the 2960-2850 cm⁻¹ region would confirm the lack of aliphatic (sp³) C-H bonds, consistent with a purely aromatic structure.

-

The presence of a strong peak in the low-wavenumber region (e.g., ~600 cm⁻¹) is a critical validator for the C-Br bonds.[7] Without this, the presence of the four bromine atoms would be in doubt.

Comparative Analysis: The Role of FTIR in a Multi-Technique Approach